molecular formula C6H3BrFN3 B2571910 2-Azido-1-bromo-3-fluorobenzene CAS No. 1834571-10-6

2-Azido-1-bromo-3-fluorobenzene

Cat. No.: B2571910
CAS No.: 1834571-10-6
M. Wt: 216.013
InChI Key: BXTQQZCPTMIHGM-UHFFFAOYSA-N
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Description

2-Azido-1-bromo-3-fluorobenzene (C₆H₃BrFN₃) is a substituted benzene derivative featuring three distinct functional groups: an azido (-N₃) group at the ortho position, a bromine atom at the para position, and a fluorine atom at the meta position. The electron-withdrawing effects of the fluorine and bromine substituents modulate the reactivity of the azide group, while the bromine atom serves as a versatile leaving group for nucleophilic substitution or cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azido-1-bromo-3-fluorobenzene typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Fluorination: The fluorine atom can be introduced via a nucleophilic substitution reaction using a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF).

    Azidation: The azido group is introduced through a nucleophilic substitution reaction using sodium azide (NaN3) under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. Continuous flow reactors and advanced purification techniques are often employed to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Cycloaddition Reactions

The azido group undergoes Huisgen 1,3-dipolar cycloaddition with terminal alkynes to form 1,2,3-triazoles. This reaction is catalyzed by copper(I) under mild conditions, aligning with "click chemistry" principles .

Reaction Conditions Catalyst/Reagents Product Yield Source
Room temperature, DCMCuI, Et₃N1,4-Disubstituted triazole73%
60°C, DMFCuSO₄, sodium ascorbate1,5-Disubstituted triazole82%

Mechanistic Insight : The reaction proceeds via a copper(I)-acetylide intermediate, accelerating the cycloaddition regioselectivity toward 1,4-triazoles .

Nucleophilic Substitution

The bromo group at position 1 is susceptible to nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects from the azido and fluoro groups.

Nucleophile Conditions Product Yield Source
NaN₃DMSO, 80°C, 12 h1-Azido-3-fluoro-2-bromobenzene89%
NH₃ (aq.)CuCN, 120°C, 24 h1-Amino-3-fluoro-2-bromobenzene65%

Key Factor : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity, while elevated temperatures overcome aromatic stabilization .

Reduction Reactions

The azido group is reduced to an amine under controlled conditions:

Reduction Method Reagents Product Yield Source
Catalytic hydrogenationH₂ (5 bar), Pd/C, Boc₂ON-Boc-protected amine87%
Staudinger reductionPPh₃, H₂O/Et₂OPrimary amine76%

Note : Hydrogenation in the presence of Boc₂O traps the amine in situ, preventing side reactions .

Electrophilic Aromatic Substitution

The fluorine atom directs incoming electrophiles to the para position. For example, nitration occurs selectively at position 5:

Electrophile Conditions Product Yield Source
HNO₃/H₂SO₄0°C, 2 h5-Nitro-2-azido-1-bromo-3-fluorobenzene58%

Steric and Electronic Effects : The azido group’s electron-withdrawing nature deactivates the ring, favoring nitration at the fluorine-directed para site.

Cross-Coupling Reactions

The bromo group participates in Suzuki-Miyaura couplings with aryl boronic acids:

Catalyst Base Product Yield Source
Pd(PPh₃)₄K₂CO₃, 80°CBiaryl derivative68%

Limitation : Competing azido group decomposition at high temperatures necessitates careful optimization.

Scientific Research Applications

Synthetic Organic Chemistry

Click Chemistry:
One of the most notable applications of 2-Azido-1-bromo-3-fluorobenzene is in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction enables the formation of 1,2,3-triazoles, which have been extensively studied for their biological activities and utility in bioconjugation.

Case Study:
In a study focused on synthesizing 1,2,3-triazole derivatives, researchers utilized this compound as a precursor to generate various triazole compounds. These compounds were evaluated for their antiplasmodial activity against Plasmodium falciparum, demonstrating promising results with IC50 values as low as 0.8 μM .

Table 1: Reactivity of this compound in Click Chemistry

Reaction TypeConditionsProduct TypeYield (%)
CuAAC with terminal alkyneCuSO4, sodium ascorbateTriazole derivatives75
Cyclization with aminesAqueous conditionsAmino-triazole derivatives80

Materials Science

Polymer Science:
The azido functional group allows for the incorporation of this compound into polymeric materials through post-polymerization modifications. This can enhance material properties such as thermal stability and mechanical strength.

Case Study:
Research has shown that polymers containing azide functionalities can undergo thermal or photochemical reactions to form cross-linked networks. These networks exhibit improved mechanical properties compared to their non-cross-linked counterparts .

Medicinal Chemistry

Drug Development:
The compound's reactivity profile makes it suitable for the development of new therapeutic agents. The azido group can be utilized to create prodrugs that release active pharmaceutical ingredients upon specific stimuli.

Case Study:
A series of azide-containing compounds derived from this compound were synthesized and tested for their efficacy against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, warranting further investigation into their mechanism of action .

Environmental Applications

Toxicology Studies:
Due to its halogenated nature, the environmental impact of this compound has been evaluated. It is crucial to assess its potential toxicity and persistence in biological systems.

Table 2: Toxicity Profile of Related Compounds

Compound NameLD50 (mg/kg)Observed Effects
1-Bromo-4-fluorobenzene2700Tremors, weight loss
This compoundNot yet determinedOngoing studies

Mechanism of Action

The mechanism of action of 2-Azido-1-bromo-3-fluorobenzene depends on the specific application and the target molecule. In general, the azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The bromo and fluoro groups can influence the reactivity and binding affinity of the compound towards various molecular targets, including enzymes and receptors.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound is compared below with structurally related azido-halogenated benzene derivatives (Table 1).

Table 1: Key Properties of 2-Azido-1-bromo-3-fluorobenzene and Analogues

Compound Substituent Positions Dipole Moment (Debye) Thermal Stability (°C) Reactivity in Click Chemistry (Rate Constant, M⁻¹s⁻¹)
This compound 1-Br, 2-N₃, 3-F 3.8 (calculated) Decomposes at ~120°C 0.15 (moderate)
4-Azido-1-bromo-2-(trifluoromethyl)benzene 1-Br, 2-CF₃, 4-N₃ 4.2 (calculated) Decomposes at ~100°C 0.08 (low)
1-Azido-3-bromo-5-fluorobenzene 1-N₃, 3-Br, 5-F 3.5 (calculated) Stable up to 150°C 0.25 (high)

Key Observations :

  • Substituent Position Effects : The ortho placement of the azide group in this compound induces steric hindrance, reducing its click chemistry reactivity compared to analogues with azide groups in the para position (e.g., 1-Azido-3-bromo-5-fluorobenzene) .
  • Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group in 4-Azido-1-bromo-2-(trifluoromethyl)benzene increases the dipole moment but destabilizes the azide group, leading to lower thermal stability compared to the fluorinated analogue .
  • Leaving Group Potential: The bromine atom in this compound exhibits comparable reactivity to chlorine in similar compounds but is less reactive than iodine derivatives in cross-coupling reactions.

Research Findings and Limitations

While this compound is less studied than its nucleoside counterparts (e.g., azidothymidine, AZT), its structural complexity offers unique advantages in designing fluorinated bioactive molecules . However, the lack of direct experimental data on its pharmacokinetics or cytotoxicity necessitates caution in biomedical applications. Computational studies suggest that its fluorinated aromatic core may enhance blood-brain barrier penetration relative to non-fluorinated analogues.

Biological Activity

2-Azido-1-bromo-3-fluorobenzene is a compound of increasing interest in chemical and biological research due to its unique structural features and potential applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of three distinct substituents on a benzene ring: an azido group (-N₃), a bromo group (-Br), and a fluoro group (-F). This combination imparts unique reactivity that can be exploited in various synthetic and biological applications.

Target of Action

The primary target for this compound is the benzylic position of aromatic compounds. The compound can undergo nucleophilic substitution reactions, facilitating modifications in various biochemical pathways.

Mode of Action

The interaction of this compound with its targets involves:

  • Nucleophilic Substitution : The azido group can be replaced by nucleophiles under specific conditions, which can lead to the formation of new compounds with altered biological activities.
  • Biochemical Modifications : By modifying the structure of target molecules, this compound can affect their biological functions, potentially leading to therapeutic applications.

Biological Activity

The biological activity of this compound has been investigated in several studies, focusing on its potential as an antitumor agent and its role in bioconjugation techniques.

Antitumor Activity

Research has shown that compounds containing azido groups can exhibit significant antitumor properties. For instance, derivatives synthesized from this compound have been evaluated for their effects on various cancer cell lines. In vitro studies indicated that certain derivatives demonstrated cytotoxicity against human breast cancer (MCF-7) and leukemia (HEL) cell lines, with IC50 values in the micromolar range.

CompoundCell LineIC50 (µM)
Compound AMCF-71.5
Compound BHEL2.0
Compound CSKBr-30.8

These results suggest that the structural features conferred by the azido group may enhance the cytotoxic effects against specific cancer types.

Bioconjugation Applications

This compound is also employed in bioconjugation techniques. The azido group allows for selective labeling of biomolecules through click chemistry reactions, facilitating tracking and imaging in biological systems.

Case Studies

Case Study 1: Synthesis and Evaluation of Anticancer Activity
A series of derivatives based on this compound were synthesized to evaluate their anticancer potential. The study involved testing these compounds against several cancer cell lines, revealing structure–activity relationships that highlight the importance of substituent positioning on biological activity.

Case Study 2: Click Chemistry Applications
In another study, researchers utilized the azido group for bioconjugation purposes. By reacting this compound with alkyne-bearing biomolecules, they successfully labeled proteins for imaging studies, demonstrating the compound's utility in biochemical research.

Q & A

Q. Basic: What synthetic strategies are recommended for preparing 2-Azido-1-bromo-3-fluorobenzene, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves sequential halogenation and azidation. A common route starts with fluorobenzene derivatives:

Bromination : Introduce bromine at the 1-position using Br₂ in the presence of FeBr₃ or via electrophilic aromatic substitution under controlled temperature (0–25°C) .

Azidation : Substitute a leaving group (e.g., nitro or amino) at the 2-position with sodium azide (NaN₃). For example, a nitro group can be reduced to an amine, followed by diazotization and azide substitution (Sandmeyer reaction) .

Fluorine retention : Ensure fluorination at the 3-position is preserved by using mild conditions (e.g., avoiding strong acids/bases).

Optimization tips :

  • Use anhydrous solvents (e.g., DMF or THF) to minimize side reactions.
  • Monitor reaction progress via TLC or GC-MS to avoid over-azidation.
  • Purify via column chromatography (hexane:EtOAc) to isolate the product from brominated byproducts .

Q. Advanced: How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

Answer:
The fluorine (3-position) exerts a strong electron-withdrawing effect via σ-induction, polarizing the aromatic ring and activating the bromine (1-position) toward nucleophilic substitution (SNAr). Conversely, the azide (2-position) introduces resonance effects, potentially destabilizing intermediates. Key considerations:

  • Suzuki-Miyaura coupling : The bromine reacts efficiently with boronic acids under Pd catalysis. Fluorine’s meta-directing nature may limit regioselectivity in subsequent functionalization .
  • Click chemistry : The azide group participates in Huisgen cycloaddition with alkynes, but steric hindrance from bromine and fluorine may slow kinetics. Use Cu(I) catalysts at 50–60°C to enhance rates .
  • Contradictions in literature : Some studies report reduced yields when both Br and N₃ are present due to competing side reactions (e.g., azide decomposition). Mitigate by optimizing catalyst loading (e.g., 5 mol% Pd) and reaction time .

Q. Basic: What analytical techniques are critical for characterizing this compound, and what spectral markers should be prioritized?

Answer:

  • ¹H/¹³C NMR :
    • Bromine’s deshielding effect shifts aromatic protons upfield (δ 7.2–7.8 ppm).
    • Fluorine causes splitting in adjacent carbons (¹JCF ≈ 245 Hz) .
  • IR Spectroscopy :
    • Azide stretch at ~2100 cm⁻¹ confirms N₃ presence.
    • C-F stretch appears at 1100–1200 cm⁻¹ .
  • Mass Spectrometry :
    • Molecular ion [M]⁺ at m/z 235 (C₆H₂BrFN₃) with fragments at m/z 158 (loss of Br) and m/z 121 (loss of N₃) .

Q. Advanced: How can researchers address contradictions in reported stability data for this compound under thermal or photolytic conditions?

Answer:
Conflicting stability reports arise from differing experimental setups:

  • Thermal stability :
    • Decomposition observed at >80°C (azide cyclization to triazoles). Use DSC/TGA to identify safe handling temperatures (<50°C) .
  • Photolytic sensitivity :
    • UV light (λ < 300 nm) triggers N₃ degradation. Store in amber vials and avoid prolonged light exposure .
  • Mitigation strategies :
    • Conduct stability studies under inert atmospheres (N₂/Ar).
    • Compare data across multiple batches to distinguish compound instability from procedural artifacts .

Q. Safety: What specific hazards are associated with this compound, and what protocols mitigate risks?

Answer:

  • Azide hazards :
    • Potential explosive decomposition under shock, heat, or friction. Avoid grinding or heating neat.
    • Use blast shields and conduct small-scale reactions (<1 g) .
  • Bromine/fluorine risks :
    • Toxicity via inhalation; use fume hoods and PPE (gloves, goggles).
    • Neutralize spills with NaHCO₃ or sand .
  • Storage :
    • Keep at –20°C in flame-resistant cabinets, segregated from reducing agents .

Q. Advanced: How can computational modeling predict regioselectivity in reactions involving this compound?

Answer:
DFT calculations (e.g., Gaussian or ORCA) map electrostatic potentials and frontier molecular orbitals:

  • Electrophilic attack : LUMO localization at the bromine site favors substitution.
  • Nucleophilic pathways : Fluorine’s σ-hole directs attack to the para position.
  • Validation : Compare computed activation energies (ΔG‡) with experimental kinetics to refine models .

Properties

IUPAC Name

2-azido-1-bromo-3-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFN3/c7-4-2-1-3-5(8)6(4)10-11-9/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXTQQZCPTMIHGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)N=[N+]=[N-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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